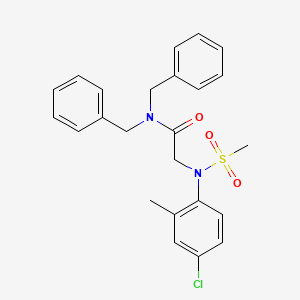![molecular formula C12H13ClN2O3S2 B5966220 3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5966220.png)
3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole, also known as CP-96,345, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CP-96,345 is a potent and selective antagonist of the neuropeptide Y Y1 receptor, which is involved in several physiological processes, including appetite regulation, anxiety, and stress response.
Aplicaciones Científicas De Investigación
3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole has been extensively studied for its potential therapeutic applications in several areas, including obesity, anxiety disorders, and addiction. The neuropeptide Y Y1 receptor, which is targeted by 3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole, is involved in the regulation of appetite and energy balance, making it a promising target for the development of anti-obesity drugs. Additionally, neuropeptide Y is involved in the modulation of anxiety and stress response, making 3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole a potential candidate for the treatment of anxiety disorders. Finally, the Y1 receptor has been implicated in the development of addiction, particularly to drugs of abuse such as cocaine and alcohol, making 3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole a potential candidate for the treatment of addiction.
Mecanismo De Acción
3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole acts as a selective antagonist of the neuropeptide Y Y1 receptor, which is a G protein-coupled receptor. By binding to the receptor, 3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole prevents the activation of downstream signaling pathways, which are involved in several physiological processes, including appetite regulation, anxiety, and stress response.
Biochemical and Physiological Effects:
3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole has been shown to have several biochemical and physiological effects. In animal studies, 3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole has been shown to reduce food intake and body weight, indicating its potential as an anti-obesity drug. Additionally, 3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole has been shown to reduce anxiety-like behavior and stress response in animal models, indicating its potential as a treatment for anxiety disorders. Finally, 3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole has been shown to reduce the reinforcing effects of drugs of abuse, indicating its potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole is its selectivity for the neuropeptide Y Y1 receptor, which allows for the specific targeting of this receptor without affecting other receptors. This selectivity also allows for the precise modulation of physiological processes, which can be useful in studying the role of the Y1 receptor in various diseases and physiological processes. One limitation of 3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole is its relatively short half-life, which can make it difficult to study its long-term effects in animal models.
Direcciones Futuras
There are several future directions for the study of 3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole. One area of research could focus on the development of more potent and selective Y1 receptor antagonists, which could have improved therapeutic efficacy. Additionally, further studies could investigate the long-term effects of 3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole on physiological processes, particularly in the areas of obesity, anxiety disorders, and addiction. Finally, studies could investigate the potential use of 3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole in combination with other drugs as a treatment for these conditions.
Métodos De Síntesis
3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole can be synthesized using a multistep process, which involves the condensation of 5-methylisoxazole-3-carboxylic acid with 2-pyrrolidinone, followed by the introduction of the thienylsulfonyl group through a nucleophilic substitution reaction. The final compound is obtained after purification through column chromatography and recrystallization.
Propiedades
IUPAC Name |
3-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S2/c1-8-7-9(14-18-8)10-3-2-6-15(10)20(16,17)12-5-4-11(13)19-12/h4-5,7,10H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYOZCLMXUERHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)isonicotinamide](/img/structure/B5966142.png)
![2-(4-phenyl-1-piperazinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B5966164.png)
![1-(4-chlorophenyl)-N-({1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B5966173.png)
![2-[2-(3,4-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5966177.png)
![(3-fluorobenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B5966178.png)
![4-[2-(3-methoxybenzyl)-4-morpholinyl]-4-oxo-1-phenyl-1-butanone](/img/structure/B5966184.png)
![7-(2,3-difluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5966187.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5966196.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5966204.png)
![7-[2-(dimethylamino)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5966210.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-{4-[(mesitylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5966225.png)
![octahydro-2H-quinolizin-1-ylmethyl [(3,4-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B5966229.png)
![3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B5966230.png)